3-Ethyl-5-(methylthio)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-ethyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
GQTIZVOSYJZOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 5 Methylthio Phenol and Its Analogues
Retrosynthetic Strategies for 3-Ethyl-5-(methylthio)phenol
A retrosynthetic analysis of this compound suggests several potential disconnections. The carbon-sulfur bond of the thioether and the carbon-carbon bonds of the ethyl group are logical points for disconnection.
Figure 1: Retrosynthetic analysis of this compound
C-S Bond Disconnection: This is a common and often efficient strategy. It leads to a 3-ethyl-5-mercaptophenol precursor and a methylating agent. The mercaptophenol could then be synthesized from a corresponding aminophenol via the Sandmeyer reaction or other methods.
C-C Bond Disconnection (Ethyl Group): This approach involves the introduction of the ethyl group onto a 3-hydroxy-5-(methylthio)phenol scaffold. This could potentially be achieved through Friedel-Crafts alkylation or acylation followed by reduction.
Ring Synthesis: A more complex but versatile approach involves constructing the aromatic ring itself from acyclic precursors, which allows for a high degree of control over the substitution pattern. oregonstate.edu
Conventional Synthetic Routes for Substituted Phenols
The synthesis of substituted phenols is a cornerstone of organic chemistry, with numerous well-documented methods.
Electrophilic Aromatic Substitution Approaches on Phenolic Precursors
Phenols are highly reactive towards electrophilic aromatic substitution due to the strong activating and ortho-, para-directing nature of the hydroxyl group. byjus.combritannica.comquora.com This high reactivity can sometimes lead to a lack of selectivity and multiple substitutions. wku.edu
Key electrophilic aromatic substitution reactions applicable to phenol (B47542) synthesis include:
Halogenation: Phenols readily react with halogens, even without a Lewis acid catalyst, to form monohalogenated phenols at lower temperatures or polyhalogenated phenols under more vigorous conditions. byjus.com
Nitration: The reaction of phenols with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. chemistrysteps.comlibretexts.org For the synthesis of this compound, Friedel-Crafts acylation followed by a reduction (like the Wolff-Kishner or Clemmensen reduction) would be a plausible route to introduce the ethyl group, avoiding potential polyalkylation issues associated with Friedel-Crafts alkylation.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org In this method, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. thieme-connect.comcdnsciencepub.com
For the synthesis of substituted phenols, the hydroxyl group itself can act as a directing group, though its acidity requires protection or the use of excess base. More commonly, a protected hydroxyl group or other potent directing groups are employed to ensure high regioselectivity. thieme-connect.com This strategy offers a high degree of control over the introduction of substituents at specific positions, which is particularly useful for synthesizing polysubstituted phenols. wku.edu
Cyclization Reactions Leading to Substituted Aromatic Rings
The construction of the aromatic ring itself through cyclization reactions offers an alternative and highly versatile approach to substituted phenols. acs.orgresearchgate.net These methods often provide access to substitution patterns that are difficult to achieve through traditional electrophilic substitution or functional group interconversion on a pre-existing aromatic ring. oregonstate.edu
Examples of such strategies include:
Diels-Alder Reactions: A cycloaddition cascade featuring a Diels-Alder reaction can be employed to construct the phenolic ring. oregonstate.edu
Radical Cyclizations: Photocatalytic radical-induced cyclization reactions provide an environmentally friendly and efficient way to build aromatic rings under mild conditions. rsc.orgacs.org
Norrish-Yang Cyclization: This photochemical reaction can be used to create complex ring systems, including those containing aromatic rings. acs.org
Introduction of the Thioether Moiety
The formation of a thioether (C-S) bond is a common transformation in organic synthesis. acsgcipr.org
Nucleophilic Substitution Reactions with Sulfur Nucleophiles
The most direct method for introducing a methylthio group is through nucleophilic substitution. This can be achieved through a nucleophilic aromatic substitution (SNA_r) reaction or by the reaction of a thiol with an alkyl halide. researchgate.netwikipedia.org
In the context of synthesizing this compound, a plausible route would involve the reaction of a suitable 3-ethyl-5-halophenol with a sulfur nucleophile like sodium thiomethoxide. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.org Alternatively, a 3-ethyl-5-mercaptophenol could be reacted with a methylating agent, such as methyl iodide, in the presence of a base. rsc.org
The use of odorless and more stable sulfur sources, like thiourea, can be an alternative to volatile and malodorous thiols. taylorandfrancis.com
Thiolation Reactions of Activated Aromatic Systems
Thiolation of activated aromatic systems represents a direct approach to introduce a sulfur-containing functional group onto an aromatic ring. In the context of synthesizing this compound, this would typically involve the reaction of a suitable 3-ethyl-5-hydroxyphenyl precursor with a methylthiolating agent.
A common strategy for such transformations is the reaction of an activated aromatic compound, like a phenol, with a sulfenylating agent. For instance, the reaction of cyclohexanones with thiophenols in the presence of an iodine catalyst and an oxygen atmosphere can lead to the formation of aryl sulfides through a thiolation/aromatization sequence. acs.org This method, while not a direct synthesis of the target molecule, demonstrates the principle of C-S bond formation on a phenol-related scaffold. The reaction proceeds smoothly for non-aromatic cyclohexanones, using oxygen as a green oxidant. acs.org
Another relevant approach involves the cross-dehydrogenative coupling of aryl thiols with electron-rich species. rsc.org This metal-free method utilizes an inexpensive and non-toxic iodine catalyst under solvent-free conditions to produce aryl sulfides in high yields. rsc.org This strategy is particularly attractive from a green chemistry perspective. rsc.org
The starting material, 3-ethyl-5-methylphenol, is a known compound and can be synthesized through various standard organic chemistry methods. nih.govnist.govnist.gov The introduction of the methylthio group would then proceed via electrophilic substitution on the activated phenol ring.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods have become indispensable in modern organic synthesis due to their efficiency and selectivity. For the synthesis of this compound, metal-catalyzed cross-coupling reactions and other novel catalytic systems offer powerful alternatives to traditional methods.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds and represent a highly versatile strategy for synthesizing aryl thioethers. thieme-connect.comresearchgate.net These methods typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol equivalent in the presence of a metal catalyst, most commonly palladium or copper. thieme-connect.comacsgcipr.org
The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org The choice of ligand is critical for the success of these reactions, with phosphine-based ligands being common for palladium catalysis. acsgcipr.org
While direct examples for the synthesis of this compound are not prevalent in the literature, analogous reactions provide a clear blueprint. For example, the palladium-catalyzed thiation of aryl bromides, first reported by Migita, laid the groundwork for these transformations, although it required high temperatures. nih.gov Modern methods often utilize more active catalyst systems that operate under milder conditions. thieme-connect.com
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. thieme-connect.com A notable development is the thiol-free synthesis of aryl sulfides via a nickel-catalyzed aryl exchange between 2-pyridyl sulfide (B99878) and aromatic esters, which avoids the use of foul-smelling and toxic thiols. sciencedaily.comwaseda.jp
The following table summarizes various metal-catalyzed cross-coupling reactions relevant to the synthesis of aryl thioethers:
| Catalyst System | Reactants | Key Features |
| Palladium/Phosphine Ligands | Aryl Halides/Triflates + Thiols | Widely applicable, good functional group tolerance. acsgcipr.org |
| Copper/Nitrogen Ligands | Aryl Halides + Thiols | Often used for Ullmann-type couplings, can be more economical than palladium. thieme-connect.com |
| Nickel/dcypt | Aryl Esters + 2-Pyridyl Sulfide | Thiol-free synthesis, environmentally friendly. sciencedaily.com |
| Iron Catalysis | Aryl Halides + Thiols | Utilizes a more abundant and less toxic metal. acsgcipr.org |
Ytterbium(III) triflate (Yb(OTf)₃) is a versatile and water-stable Lewis acid catalyst that has found application in a wide range of organic transformations, including Friedel-Crafts reactions. researchgate.net While direct application to the synthesis of this compound is not documented, its use in related aromatic alkylations suggests its potential.
For instance, Yb(OTf)₃ has been shown to catalyze the tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols to produce indenols in good yields and with high regioselectivity under mild conditions. acs.orgnih.govmonash.edu This demonstrates the ability of Yb(OTf)₃ to activate alcohols for electrophilic attack on a phenol ring. acs.orgnih.gov
Adapting this methodology to the synthesis of this compound would likely involve the reaction of 3-ethylphenol (B1664133) with a suitable methylthio-containing electrophile in the presence of a catalytic amount of Yb(OTf)₃. The catalyst's ability to be recovered and reused makes it an attractive option from both an economic and environmental standpoint. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, this involves exploring alternative reaction conditions and solvent systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govfrontiersin.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiophene (B33073) derivatives. organic-chemistry.org
For example, a microwave-assisted, palladium-catalyzed C-H arylation of thiophenes in the bio-derived solvent γ-valerolactone (GVL) has been reported. nih.govfrontiersin.org This protocol highlights the potential of combining microwave irradiation with green solvents to develop more sustainable synthetic methods. nih.govfrontiersin.org Furthermore, microwave irradiation has been used for the catalyst-free acylation of thiophenols, demonstrating its utility in C-S bond-forming reactions. acs.orgnih.gov
The application of MAOS to the synthesis of this compound could significantly reduce reaction times and energy consumption. A hypothetical microwave-assisted synthesis could involve the reaction of 3-ethyl-5-halophenol with a methylthiol source in the presence of a suitable catalyst and a green solvent.
The use of solvent-free reaction conditions or environmentally benign solvents is a key aspect of green chemistry. rsc.org As mentioned previously, a metal-free, solvent-free protocol for the synthesis of aryl sulfides has been developed using iodine as a catalyst. rsc.org This cross-dehydrogenative coupling of aryl thiols with electron-rich species proceeds efficiently under aerobic conditions. rsc.org
Another approach involves conducting reactions in water, which is a non-toxic, non-flammable, and readily available solvent. While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous organic reactions.
The following table outlines some green chemistry approaches applicable to the synthesis of aryl sulfides:
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. nih.govfrontiersin.org |
| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduced waste, simplified workup, potential for higher atom economy. rsc.org |
| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or bio-derived solvents (e.g., GVL). | Reduced environmental impact and improved safety. nih.govfrontiersin.org |
| Metal-Free Catalysis | Use of non-metal catalysts like iodine. | Avoids the use of toxic and expensive heavy metals. rsc.org |
Synthesis of Key Precursors and Intermediate Compounds Relevant to this compound
The synthesis of this compound hinges on the preparation of crucial precursors, primarily 3-ethylphenol and its subsequent conversion to a sulfur-containing intermediate like 3-ethyl-5-mercaptophenol.
A common industrial route to produce m-isomers of alkylphenols involves the sulfonation of the corresponding alkylbenzene. In the case of m-ethylphenol, this process starts with ethylbenzene (B125841). The ethylbenzene is sulfonated at high temperatures, which favors the formation of the meta-substituted ethylbenzenesulfonic acid. This is followed by selective hydrolysis of the ortho and para isomers, enriching the mixture with the meta isomer. Finally, alkali fusion of the m-ethylbenzenesulfonic acid yields m-ethylphenol.
Another potential, though less commonly detailed in readily available literature, is the synthesis from resorcinol (B1680541) or its hydrogenated derivative, cyclohexanedione-1,3. This approach recognizes the difficulty in achieving meta-alkylation on a phenol due to the ortho- and para-directing nature of the hydroxyl group.
Once 3-ethylphenol is obtained, a key transformation is the introduction of a thiol group at the 5-position. A powerful and widely used method for converting phenols to thiophenols is the Newman-Kwart rearrangement. organic-chemistry.orgorgsyn.orgwikipedia.org This multi-step process involves:
Formation of an O-aryl thiocarbamate: The starting phenol is reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. organic-chemistry.org
Thermal or catalyzed rearrangement: The resulting O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular migration of the aryl group from the oxygen to the sulfur atom to form an S-aryl thiocarbamate. wikipedia.orgchem-station.com Catalytic versions of this reaction using palladium or photoredox catalysts can proceed at lower temperatures. chem-station.comnih.gov
Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed, typically under basic conditions, to yield the desired thiophenol. orgsyn.org
The resulting 3-ethyl-5-mercaptophenol is a key intermediate. The final step to obtain this compound is the methylation of the thiol group. This is a standard S-methylation reaction, which can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.
The following tables outline the general steps and conditions for the synthesis of these key precursors and intermediates based on established methodologies.
Table 1: Synthesis of O-Aryl Dimethylthiocarbamate from Phenol
| Step | Reactants | Reagents & Solvents | General Conditions | Product |
|---|---|---|---|---|
| 1 | Phenol (e.g., 3-ethylphenol) | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., potassium hydroxide), Solvent (e.g., methanol, benzene) | Reaction mixture is typically stirred, sometimes with initial cooling, followed by workup including extraction and crystallization. | O-Aryl dimethylthiocarbamate (e.g., O-(3-ethylphenyl) dimethylthiocarbamate) |
Table 2: Newman-Kwart Rearrangement and Hydrolysis to Thiophenol
| Step | Starting Material | Reagents & Solvents | General Conditions | Product |
|---|---|---|---|---|
| 2a (Rearrangement) | O-Aryl dimethylthiocarbamate | Heat (neat or in high-boiling solvent like diphenyl ether) | Heated to 250-300 °C for a specified time. | S-Aryl dimethylthiocarbamate (e.g., S-(3-ethylphenyl) dimethylthiocarbamate) |
| 2b (Hydrolysis) | S-Aryl dimethylthiocarbamate | Base (e.g., potassium hydroxide), Solvent (e.g., ethylene (B1197577) glycol, water) | Heated at reflux, followed by acidification to isolate the product. | Thiophenol (e.g., 3-ethyl-5-mercaptophenol) |
Table 3: S-Methylation of Thiophenol
| Step | Starting Material | Reagents & Solvents | General Conditions | Final Product |
|---|---|---|---|---|
| 3 | Thiophenol (e.g., 3-ethyl-5-mercaptophenol) | Methylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., sodium hydroxide), Solvent (e.g., ethanol, water) | Reaction is typically run at or below room temperature, followed by extraction and purification. | Aryl methyl sulfide (e.g., this compound) |
Based on a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental and research findings for the specific chemical compound This compound are not presently available in the public domain.
Searches for proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts, coupling constants, and two-dimensional NMR (COSY, HSQC, HMBC) data, did not yield specific results for this compound. Similarly, detailed Infrared (IR) spectroscopy data, including analyses of vibrational modes and hydrogen bonding, could not be located.
While information is available for structurally related compounds such as 3-Ethyl-5-methylphenol and other phenol derivatives, this information is not applicable for the creation of an article focusing solely on the spectroscopic and structural characterization of This compound as requested.
Therefore, the generation of a scientifically accurate article adhering to the provided detailed outline is not possible at this time due to the lack of available data.
Spectroscopic and Structural Characterization of 3 Ethyl 5 Methylthio Phenol
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.
Electronic Absorption Properties and Chromophore Analysis
The chromophore in 3-Ethyl-5-(methylthio)phenol is the substituted benzene (B151609) ring. The phenol (B47542) group (a benzene ring with a hydroxyl substituent) itself exhibits characteristic UV absorption bands. The primary absorption band for phenol in a non-polar solvent is typically observed around 270-280 nm, which is attributed to the π → π* transition of the benzene ring.
The presence of alkyl (ethyl) and methylthio substituents on the benzene ring is expected to influence the electronic absorption properties. The methylthio group (-S-CH₃), with its lone pair of electrons on the sulfur atom, can participate in resonance with the aromatic ring, acting as an auxochrome. This interaction generally leads to a shift in the absorption maximum to longer wavelengths.
Investigation of Photophysical Properties (e.g., bathochromic shifts)
A bathochromic shift, or red shift, is the phenomenon where the absorption maximum is shifted to a longer wavelength. For this compound, the introduction of the methylthio group is predicted to cause a bathochromic shift compared to 3-ethylphenol (B1664133). This is because the sulfur atom's lone pair can delocalize into the π-system of the benzene ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π → π* transition.
The solvent can also play a significant role in the photophysical properties. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can further influence the electronic transitions, potentially leading to additional shifts in the absorption spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be crucial for determining the exact mass of this compound and confirming its elemental composition. The theoretical exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Oxygen, and Sulfur).
Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₁₂OS)
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total Exact Mass | | | 168.060886 |
An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the presence and identity of the compound.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted:
Loss of the ethyl group: A common fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic cation, followed by the loss of an ethylene (B1197577) molecule (C₂H₄). In this case, cleavage of the ethyl group would likely result in a prominent peak corresponding to the loss of 29 Da (CH₂CH₃).
Loss of the methylthio group: Cleavage of the C-S bond could lead to the loss of a methylthio radical (•SCH₃), resulting in a fragment ion. Alternatively, loss of a methyl radical from the methylthio group could occur.
Phenolic fragmentation: Phenols often exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom and the loss of carbon monoxide (CO) from the ring.
A hypothetical fragmentation pattern based on these principles would need to be confirmed by experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Characterization
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a this compound sample. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrum of that peak would confirm its identity. Any impurities present in the sample would appear as separate peaks with their own characteristic mass spectra.
Furthermore, GC-MS is well-suited for characterizing volatile and semi-volatile compounds. Given its predicted structure, this compound is expected to be sufficiently volatile for GC-MS analysis. The retention time obtained under specific GC conditions (e.g., column type, temperature program) would be a key identifying parameter.
Due to the absence of specific experimental data for the X-ray crystallography and elemental analysis of this compound in publicly available scientific literature, this article cannot be generated at this time.
Extensive searches for the crystallographic parameters and elemental composition of this compound have not yielded any specific results for this particular compound. The available data frequently pertains to the related but structurally distinct compound, 3-Ethyl-5-methylphenol, which lacks the thioether group central to the requested article's subject.
Chemical Reactivity and Transformation Studies of 3 Ethyl 5 Methylthio Phenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is the most reactive site in 3-Ethyl-5-(methylthio)phenol for many transformations, readily participating in reactions such as O-alkylation and O-acylation to form corresponding ethers and esters.
O-Alkylation and O-Acylation Reactions
O-alkylation of phenols is a fundamental transformation typically achieved under basic conditions to generate a more nucleophilic phenoxide ion, which then reacts with an alkylating agent. For a sterically unhindered phenol (B47542) like this compound, this reaction is expected to proceed efficiently. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed.
Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acid chloride or acid anhydride, to form a phenolic ester. This reaction can be catalyzed by either acid or base. Base catalysis, often using a tertiary amine like pyridine (B92270) or triethylamine, proceeds by deprotonating the phenol to enhance its nucleophilicity. Acid catalysis, on the other hand, activates the acylating agent towards nucleophilic attack by the phenol.
Formation of Phenolic Esters and Ethers
The synthesis of phenolic ethers from this compound can be readily accomplished through the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org For instance, reacting this compound with methyl iodide in the presence of potassium carbonate would yield 1-Ethyl-3-methoxy-5-(methylthio)benzene.
Phenolic esters can be prepared by reacting this compound with an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of a strong acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, can also be applied, though it is a reversible reaction.
| Transformation | Reagents | Product | Typical Yield (%) |
| O-Methylation | CH₃I, K₂CO₃ | 1-Ethyl-3-methoxy-5-(methylthio)benzene | 85-95 |
| O-Ethylation | CH₃CH₂Br, NaH | 1-Ethoxy-3-ethyl-5-(methylthio)benzene | 80-90 |
| O-Acetylation | Acetic Anhydride, Pyridine | 3-Ethyl-5-(methylthio)phenyl acetate | 90-98 |
| O-Benzoylation | Benzoyl Chloride, Triethylamine | 3-Ethyl-5-(methylthio)phenyl benzoate | 88-96 |
Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenolic Compounds. (Note: Yields are based on general reactions of substituted phenols and are illustrative for this compound).
Reactions of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director. The ethyl group is a weakly activating, ortho-, para-director. The methylthio group, while deactivating due to the electronegativity of sulfur, possesses lone pairs that can be donated to the ring, making it an ortho-, para-director.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. wikipedia.org Treatment of this compound with bromine (Br₂) in a non-polar solvent would likely lead to polybromination at the positions activated by the hydroxyl group (ortho and para). To achieve monohalogenation, milder conditions, such as using N-bromosuccinimide (NBS) or conducting the reaction at low temperatures, would be necessary. The expected major products would be the 2-bromo, 4-bromo, and 6-bromo derivatives.
Nitration: The nitration of phenols requires careful control of reaction conditions to prevent oxidation and over-nitration. wikipedia.org Using dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. wikipedia.org For this compound, nitration would be expected to occur at the positions most activated by the powerfully directing hydroxyl group. Therefore, the primary products would be 3-Ethyl-5-(methylthio)-2-nitrophenol and 3-Ethyl-5-(methylthio)-6-nitrophenol, and potentially the 4-nitro derivative. The use of stronger nitrating agents like a mixture of nitric and sulfuric acid would likely lead to the formation of dinitro or even trinitro products.
Directed Functionalization at Specific Aromatic Positions
The directing effects of the substituents on this compound can be exploited for regioselective functionalization. The hydroxyl group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The ethyl and methylthio groups also direct ortho and para. The positions ortho to the hydroxyl group (2 and 6) are the most activated and therefore the most likely sites for electrophilic attack. The position para to the hydroxyl group (not available in this 1,3,5-trisubstituted pattern) is typically also highly favored. The position between the ethyl and methylthio groups (position 4) is also activated and a potential site for substitution.
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br₂ (1 eq), CCl₄ | 2-Bromo-3-ethyl-5-(methylthio)phenol and 6-Bromo-3-ethyl-5-(methylthio)phenol |
| Nitration | Dilute HNO₃ | 3-Ethyl-5-(methylthio)-2-nitrophenol and 3-Ethyl-5-(methylthio)-6-nitrophenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely complex mixture, potential for acylation at C2/C6 |
Table 2: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution of this compound.
Transformations of the Methylthio Substituent
The methylthio group (-SCH₃) offers additional avenues for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.
Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The choice of oxidizing agent determines the extent of oxidation. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to a sulfoxide (3-Ethyl-5-(methylsulfinyl)phenol). The use of stronger oxidizing agents, like two or more equivalents of H₂O₂ or potassium permanganate (B83412) (KMnO₄), will lead to the corresponding sulfone (3-Ethyl-5-(methylsulfonyl)phenol). The electron-withdrawing nature of the sulfoxide and sulfone groups would significantly deactivate the aromatic ring towards further electrophilic substitution.
Desulfurization: The methylthio group can be removed through reductive desulfurization. A common method for this transformation is the use of Raney nickel, a finely divided nickel-aluminum alloy, in a protic solvent like ethanol. This reaction would convert this compound into 3-ethylphenol (B1664133). Other desulfurization methods, such as those employing molybdenum hexacarbonyl, could also be applicable.
| Transformation | Reagent | Product |
| Oxidation to Sulfoxide | NaIO₄ | 3-Ethyl-5-(methylsulfinyl)phenol |
| Oxidation to Sulfone | H₂O₂ (excess) | 3-Ethyl-5-(methylsulfonyl)phenol |
| Desulfurization | Raney Nickel, Ethanol | 3-Ethylphenol |
Table 3: Representative Transformations of the Methylthio Group in Aryl Methyl Sulfides.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The controlled oxidation of aryl sulfides is a common transformation in organic synthesis, allowing for the fine-tuning of electronic and steric properties.
The oxidation of thioethers to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. The selectivity of the reaction, yielding either the sulfoxide or the sulfone, is often controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. The reaction can be catalyzed by various species, including metal complexes and organocatalysts, to enhance reaction rates and selectivity.
While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general principles of aryl sulfide oxidation are well-established. The phenolic hydroxyl group, being sensitive to oxidation itself, necessitates the use of chemoselective oxidation methods to target the sulfur atom preferentially.
Table 1: General Conditions for Aryl Sulfide Oxidation
| Product | Typical Oxidizing Agents | Typical Catalysts | General Observations |
| Sulfoxide | Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA), Sodium periodate (NaIO₄) | Metal catalysts (e.g., based on Ti, V, Mo), Organocatalysts | Often requires careful control of stoichiometry (1 equivalent of oxidant) to avoid over-oxidation to the sulfone. |
| Sulfone | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄), Oxone® | Metal catalysts (e.g., based on W, Mo), Often requires excess oxidant | Generally proceeds under more forcing conditions than sulfoxide formation. |
The resulting 3-ethyl-5-(methylsulfinyl)phenol (the sulfoxide) and 3-ethyl-5-(methylsulfonyl)phenol (the sulfone) would exhibit different chemical and physical properties compared to the parent phenol due to the increased polarity and hydrogen bonding capabilities of the sulfoxide and sulfone groups.
Desulfurization Reactions
Desulfurization, the removal of the sulfur-containing group, is a key transformation that can provide access to compounds that are otherwise difficult to synthesize directly. A widely used method for the cleavage of carbon-sulfur bonds is treatment with Raney Nickel. acs.org This heterogeneous catalyst, a fine-grained nickel-aluminium alloy, is effective in the hydrogenolysis of various sulfur-containing functional groups, including thioethers. acs.org
The desulfurization of aryl methyl sulfides, such as the methylthio group in this compound, with Raney Nickel typically results in the replacement of the methylthio group with a hydrogen atom. This reaction would convert this compound into 3-ethylphenol. The general reaction is as follows:
Ar-S-CH₃ + Raney Ni → Ar-H
The reaction is typically carried out by refluxing the substrate with a slurry of Raney Nickel in a suitable solvent, often an alcohol like ethanol. The hydrogen required for the hydrogenolysis is usually adsorbed onto the surface of the Raney Nickel during its preparation.
Table 2: General Protocol for Raney Nickel Desulfurization of Aryl Methyl Sulfides
| Step | Procedure | Purpose |
| 1 | The aryl methyl sulfide is dissolved in a suitable solvent (e.g., ethanol). | To create a homogeneous reaction mixture. |
| 2 | A slurry of activated Raney Nickel is added to the solution. | To provide the catalyst for the C-S bond cleavage. |
| 3 | The mixture is heated, often to reflux. | To provide the necessary activation energy for the reaction. |
| 4 | The reaction is monitored for the disappearance of the starting material. | To determine the reaction endpoint. |
| 5 | The Raney Nickel is removed by filtration. | To separate the catalyst from the product. |
| 6 | The product is isolated from the filtrate. | To obtain the purified desulfurized compound. |
This desulfurization provides a synthetic route to 3-ethylphenol from this compound, demonstrating a practical application of this transformation.
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity of chemical transformations involving this compound is primarily dictated by the directing effects of the hydroxyl (-OH), ethyl (-CH₂CH₃), and methylthio (-SCH₃) groups on the aromatic ring during electrophilic aromatic substitution.
The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The ethyl group is a weakly activating, ortho, para-directing group through an inductive effect. The methylthio group is also an activating, ortho, para-director due to the resonance participation of the sulfur lone pairs, although it is generally considered less activating than a hydroxyl group.
In this compound, the substituents are positioned meta to each other. The directing effects of these groups will influence the position of incoming electrophiles.
Hydroxyl group directs to: C2, C4, and C6.
Ethyl group directs to: C2, C4, and C6 (relative to its own position).
Methylthio group directs to: C2, C4, and C6 (relative to its own position).
Considering the positions on the this compound ring:
The -OH group at C1 strongly directs to C2, C4, and C6.
The -CH₂CH₃ group at C3 directs to C2, C4, and C8 (the other ortho position is C2, and the para position is C6).
The -SCH₃ group at C5 directs to C4 and C6 (the other ortho position is C4, and the para position is C2).
The positions C2, C4, and C6 are all activated by at least two of the substituents. The C2 and C6 positions are ortho to the powerful hydroxyl directing group. The C4 position is para to the hydroxyl group and ortho to both the ethyl and methylthio groups. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance from the ethyl group potentially disfavoring substitution at C2 to some extent compared to C6.
Stereoselectivity is not a primary consideration for most reactions of the aromatic ring itself, as it is planar. However, if chiral reagents are used or if subsequent reactions create stereocenters, the existing groups could influence the stereochemical outcome.
Photochemical and Thermal Stability Studies
The stability of phenolic compounds is a critical factor in their application and environmental fate. While specific data for this compound is scarce, general trends for substituted phenols can provide insights into its likely behavior. researchgate.net
Photochemical Stability:
Phenols can undergo photochemical degradation upon exposure to ultraviolet (UV) light. researchgate.net The absorption of UV radiation can excite the molecule to a higher energy state, leading to various reactions such as oxidation, polymerization, or cleavage of substituent groups. The presence of a sulfur atom in the form of a methylthio group might introduce additional photochemical pathways. Sulfur-containing organic compounds can be susceptible to photooxidation. The photodegradation of phenols in aqueous solutions is a known phenomenon, often leading to the formation of quinone-like structures and other oxidation products. The rate and extent of degradation would depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.
Thermal Stability:
Phenols are generally considered to be thermally stable compounds. Studies on various substituted phenols have shown that they can withstand elevated temperatures, particularly in the absence of oxygen. For example, cresols have been found to be stable at 250°C for extended periods. The thermal decomposition of phenols, when it does occur at higher temperatures, often involves the cleavage of the substituent groups or the degradation of the aromatic ring itself. The presence of the methylthio and ethyl groups on the phenol ring of this compound is not expected to dramatically decrease its thermal stability under normal conditions, though at very high temperatures, cleavage of the C-S and C-C bonds could occur.
Computational and Theoretical Investigations of 3 Ethyl 5 Methylthio Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For 3-Ethyl-5-(methylthio)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry. mdpi.com This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | |||
| C-O | |||
| C-S | |||
| C-H | |||
| O-H | |||
| C-C-C (aromatic) | |||
| C-O-H | |||
| C-S-C | |||
| Torsion(C-C-C-C) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net For this compound, FMO analysis would provide insights into its kinetic stability and chemical reactivity. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.comwalisongo.ac.id
Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. For this compound, an EPS map would highlight the electron-rich areas, such as around the oxygen and sulfur atoms and the aromatic ring, and electron-poor areas, like the hydroxyl proton.
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. semanticscholar.org These theoretical spectra can aid in the assignment of experimental peaks.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. semanticscholar.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum and are associated with specific vibrational modes, such as stretching, bending, and rocking of chemical bonds. derpharmachemica.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of a molecule. researchgate.net This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | |
| ¹³C NMR | Chemical Shift (ppm) | |
| IR | Vibrational Frequency (cm⁻¹) | |
| UV-Vis | Absorption Wavelength (nm) |
Reactivity Indices and Chemical Descriptors from Computational Data
From the energies of the frontier molecular orbitals, several chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.gov These indices provide a more quantitative measure of the concepts derived from FMO theory.
Key reactivity indices include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud. Softer molecules are generally more reactive. semanticscholar.org
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These descriptors for this compound would be derived from the calculated HOMO and LUMO energies and would provide a quantitative framework for understanding its reactivity.
| Descriptor | Value |
| Electronegativity (χ) | |
| Chemical Hardness (η) | |
| Chemical Softness (S) | |
| Electrophilicity Index (ω) |
Molecular Dynamics Simulations to Explore Conformational Space (if applicable)
For molecules with flexible components, such as the ethyl and methylthio groups in this compound, molecular dynamics (MD) simulations can be employed to explore the conformational space. chemrxiv.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
These simulations can reveal the different stable conformations (rotamers) of the molecule and the energy barriers between them. mdpi.com By analyzing the trajectories of the atoms, one can understand the dynamic behavior of the molecule, including the flexibility of its side chains and their preferred orientations. This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.
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Biological Activity Studies of 3 Ethyl 5 Methylthio Phenol: in Vitro Assays and Structure Activity Relationships
In Vitro Enzyme Inhibition Studies (e.g., relevant to alpha-amylase inhibition by related alkyl phenols)
Phenolic compounds are widely recognized for their ability to inhibit various enzymes, including those involved in carbohydrate metabolism like α-amylase. The inhibition of this enzyme is a key strategy in managing postprandial hyperglycemia.
The inhibitory potential of phenolic compounds against α-amylase is significantly influenced by the nature and position of substituents on the phenol (B47542) ring. For instance, studies on benzoic acid derivatives have shown that the presence and position of hydroxyl groups are critical for inhibitory activity. nih.gov A hydroxyl group at the 2-position of benzoic acid was found to have a strong positive effect on α-amylase inhibition, while methoxylation at the same position had a negative effect. nih.gov
In the case of 3-Ethyl-5-(methylthio)phenol, the ethyl group at the 3-position and the methylthio group at the 5-position would contribute to the molecule's lipophilicity. This characteristic can influence how the compound interacts with the active site of enzymes. While direct data is unavailable, we can infer its potential by looking at related structures. For example, polyphenols like quercetin-3-O-glucoside have demonstrated potent inhibition of both α-glucosidase and α-amylase. researchgate.net The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Illustrative α-Amylase Inhibitory Activity of Related Phenolic Compounds This table presents data from related compounds to infer the potential activity of this compound.
| Compound | IC50 (mM) against α-Amylase | Reference |
|---|---|---|
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | nih.gov |
| Acarbose (Control) | - | researchgate.net |
The mechanisms by which phenolic compounds inhibit enzymes like α-amylase typically involve non-covalent interactions. Molecular docking studies on phenolic acids have revealed that hydrogen bonding and hydrophobic interactions are the primary forces driving the inhibition. nih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor or acceptor, interacting with key amino acid residues in the enzyme's active site.
In Vitro Antimicrobial Screening
The antimicrobial properties of phenols and their derivatives are well-documented. nih.govfrontiersin.org The presence of alkyl and thioether groups on the phenolic ring of this compound suggests it may possess activity against a range of microorganisms.
Phenolic compounds generally exhibit broad-spectrum antibacterial activity. Their mechanism often involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov The lipophilic nature of the alkyl group in this compound would likely enhance its ability to intercalate into the lipid bilayer of bacterial membranes.
Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria. nih.gov This is attributed to the latter's complex outer membrane, which contains lipopolysaccharides that act as a barrier. nih.gov However, some phenolic compounds are effective against both types. For instance, derivatives of piperazinylquinolones containing a methylthio-thiophen group have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, while maintaining activity against Gram-negative bacteria. nih.gov Studies on halogenated thiophenols have also demonstrated that cell extracts from both Gram-positive (Rhodococcus sp.) and Gram-negative (Acinetobacter sp., Pseudomonas sp.) bacteria can methylate these compounds, indicating an interaction. nih.gov
Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Phenolic Compounds against Bacteria This table provides example data from related compounds to suggest the potential antimicrobial spectrum of this compound.
| Compound | Gram-Positive Bacteria (MIC) | Gram-Negative Bacteria (MIC) | Reference |
|---|---|---|---|
| Ciprofloxacin Derivative 5a | Significant potency against Staphylococci | Maintained Gram-negative coverage | nih.gov |
| Carvacrol (B1668589) | - | - | nih.gov |
| Thymol | - | - | nih.gov |
Similar to their antibacterial action, the antifungal activity of phenolic compounds is often linked to cell membrane disruption. The structural components of this compound suggest it could be effective against various fungal species. Natural phenols like carvacrol and thymol, which are isomers of alkyl phenols, are known for their potent antifungal properties. nih.gov
The antifungal efficacy can be assessed by determining the minimum inhibitory concentration (MIC) against pathogenic and foodborne fungi. nih.gov Essential oils rich in phenolic compounds have demonstrated significant inhibition of fungal growth. nih.govresearchgate.net The introduction of a thioether group might modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity.
Table 3: Illustrative Antifungal Activity of Phenolic Compounds This table shows data for related compounds to indicate the potential antifungal properties of this compound.
| Compound/Extract | Fungal Species | Activity (MIC/Observation) | Reference |
|---|---|---|---|
| Thymol Pyridazinone Derivative | Various fungi | Increased activity compared to thymol | nih.gov |
| Rosemary Essential Oil (rich in phenols) | 32 pathogenic and foodborne fungi | Complete inhibition of 4 fungi at 1500 µL/L | nih.gov |
| Thyme Essential Oil (rich in phenols) | 32 pathogenic and foodborne fungi | Complete inhibition of 5 fungi via fumigation (15 µL) | nih.gov |
In Vitro Antioxidant Activity Evaluation (e.g., DPPH, ABTS, FRAP assays for related phenols)
Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound can be evaluated using several common in vitro assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to scavenge the stable DPPH radical. digitellinc.comresearchgate.netcropj.com The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another radical scavenging method that is applicable to both hydrophilic and lipophilic antioxidants. digitellinc.comresearchgate.net The ferric reducing antioxidant power (FRAP) assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). digitellinc.comresearchgate.nete3s-conferences.org
The antioxidant activity of a phenol is influenced by its substituents. The ethyl group on this compound may enhance its lipophilicity, potentially improving its interaction with lipid-based radicals. The methylthio group's effect is less predictable without direct testing, but the primary mechanism of action would still be the hydrogen-donating ability of the phenolic hydroxyl group. The results of these assays are often expressed as IC50 values or as equivalents of a standard antioxidant like Trolox or ascorbic acid. researchgate.net
Table 4: Common In Vitro Antioxidant Assays for Phenolic Compounds
| Assay | Principle | Measured Outcome | Reference |
|---|---|---|---|
| DPPH | Radical Scavenging | Decrease in absorbance at ~517 nm | cropj.come3s-conferences.org |
| ABTS | Radical Scavenging | Decrease in absorbance at ~734 nm | digitellinc.comresearchgate.net |
Radical Scavenging Capacity
The radical scavenging capacity of phenolic compounds is a key indicator of their antioxidant potential. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of electron-donating substituents on the aromatic ring can enhance this capacity by stabilizing the resulting phenoxyl radical.
In the case of this compound, the ethyl and methylthio groups are expected to influence its radical scavenging activity. The ethyl group, being an alkyl group, is an electron-donating group through an inductive effect. The methylthio group can also donate electrons through resonance. These structural features suggest that this compound would possess notable radical scavenging properties. Studies on various phenolic compounds have consistently shown that such substitutions enhance antioxidant activity. researchgate.net
Reducing Power and Chelating Ability
The reducing power of a compound is another measure of its potential antioxidant activity. It involves the ability of the compound to donate an electron to a free radical, thus reducing it. The chelating ability for metal ions, particularly transition metals like iron and copper, is also a crucial antioxidant mechanism. These metals can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By chelating these metal ions, a compound can prevent this radical formation.
The biological and pharmaceutical activities of phenolic compounds are often linked to their phenolic ring and the hydroxyl group. researchgate.net The sulfur atom in the methylthio group of this compound could potentially contribute to its metal-chelating ability, as sulfur-containing compounds are known to be effective chelators.
Structure-Activity Relationship (SAR) Studies for this compound and Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For phenolic compounds, SAR studies often focus on the nature and position of substituents on the phenol ring. researchgate.net
Influence of Ethyl and Methylthio Substituents on Biological Potency
The biological potency of this compound is significantly influenced by its ethyl and methylthio substituents. The ethyl group at the 3-position and the methylthio group at the 5-position are meta to the hydroxyl group.
Ethyl Group: As an electron-donating group, the ethyl group increases the electron density on the aromatic ring, which can enhance the hydrogen-donating ability of the hydroxyl group, a key factor in antioxidant activity. researchgate.net In some biological systems, the lipophilicity conferred by the ethyl group can also influence the compound's ability to cross cell membranes and interact with intracellular targets.
The combination and positioning of these two groups in this compound create a unique electronic and steric environment that dictates its specific biological profile.
Comparative Analysis with Structurally Related Phenols and Thioethers
To understand the specific contribution of the ethyl and methylthio groups, it is useful to compare the activity of this compound with structurally related compounds.
Comparison with 3-Ethyl-5-methylphenol: Comparing this compound with 3-Ethyl-5-methylphenol allows for the direct assessment of the effect of the sulfur atom. While both the methyl and methylthio groups are electron-donating, the sulfur atom in the methylthio group has lone pairs of electrons that can participate in resonance and potentially engage in different types of non-covalent interactions.
Comparison with other Alkylphenols: A comparison with other alkylphenols, such as carvacrol (5-isopropyl-2-methylphenol) and its isomer thymol, can provide insights into how the size and position of alkyl groups affect biological activity. nih.gov These compounds are known for their significant antibacterial and antifungal properties. nih.gov
Comparison with other (Methylthio)phenols: Examining phenols with a methylthio group at different positions (e.g., 4-(methylthio)phenol) can reveal the importance of the substitution pattern. Research has shown that the relative position of the methylthio group can significantly impact biological activities like estrogenic activity. jst.go.jp
The following table provides a comparative overview of related compounds:
| Compound Name | Structure | Key Structural Difference from this compound |
| 3-Ethyl-5-methylphenol | C9H12O | Replacement of the methylthio group with a methyl group. |
| 4-(Methylthio)phenol | C7H8OS | Different substitution pattern of the methylthio group (para vs. meta). Lacks the ethyl group. |
| Carvacrol | C10H14O | Isopropyl and methyl groups instead of ethyl and methylthio groups. Different substitution pattern. |
| Thymol | C10H14O | Isopropyl and methyl groups instead of ethyl and methylthio groups. Different substitution pattern. |
In Vitro Chemo-biological Interaction Analysis (e.g., DNA binding, protein interactions)
The interaction of small molecules with biological macromolecules like DNA and proteins is a fundamental aspect of their mechanism of action. nih.gov For phenolic compounds, these interactions can lead to a range of biological effects.
DNA Binding: While there is limited specific information on the DNA binding of this compound, phenolic compounds, in general, can interact with DNA through various modes, including intercalation between base pairs and groove binding. These interactions can potentially lead to cytotoxic effects, which can be harnessed for anticancer applications.
Protein Interactions: The ability of a compound to bind to proteins, such as enzymes or receptors, is critical for its pharmacological activity. nih.gov For instance, the inhibition of enzymes like xanthine (B1682287) oxidase and angiotensin I-converting enzyme by phenolic compounds has been reported. mdpi.com The ethyl and methylthio groups of this compound would play a significant role in the specificity and affinity of its binding to target proteins. Studies on similar molecules have shown that thioether groups can be favorable for affinity at certain receptors. nih.gov The investigation of such interactions for this compound would be crucial to elucidate its potential therapeutic applications.
Advanced Applications and Future Research Directions for 3 Ethyl 5 Methylthio Phenol
Potential in Materials Science and Functional Materials Development
The structural characteristics of 3-Ethyl-5-(methylthio)phenol suggest its utility as a foundational component in the creation of novel materials with specialized properties.
Role as Monomers or Building Blocks for Polymers and Resins
Phenolic compounds have long been fundamental in the polymer industry, serving as monomers for producing phenolic resins (novolaks and resols). google.com These resins are known for their thermal stability, chemical resistance, and flame-retardant properties. The phenolic moiety in this compound allows it to participate in polymerization reactions, similar to other substituted phenols like p-t-butyl phenol (B47542) or o-cresol. google.com
The presence of the ethyl and methylthio groups can be leveraged to fine-tune the properties of the resulting polymer. These groups can influence:
Solubility: Enhancing solubility in organic solvents, which is crucial for processing and application.
Cross-linking: The methylthio group offers a potential site for secondary reactions, such as oxidation to a sulfoxide (B87167) or sulfone, which could introduce new cross-linking pathways and modify the material's properties.
Refractive Index: Sulfur-containing polymers often exhibit a higher refractive index, a desirable characteristic for optical materials.
Phenols and their derivatives can also act as chain transfer agents in free-radical polymerization, a process used to control the molecular weight of polymers like polymethyl methacrylate. researchgate.net While the efficiency varies depending on the specific phenolic structure, this reactivity pathway offers another route for integrating this compound into polymer chains. researchgate.net
Exploration of Optoelectronic Properties (e.g., semiconductors for related Schiff bases)
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their wide range of applications, including as ligands in coordination chemistry and as biologically active agents. jetir.org Transition metal complexes derived from Schiff base ligands can exhibit interesting catalytic, physical, and chemical properties. jetir.org
The phenolic group of this compound can be readily converted into a Schiff base. For instance, reaction with a substituted aniline (B41778) after formylation of the phenol ring would yield a corresponding imine. The resulting molecular framework, particularly when complexed with metal ions, could be investigated for its optoelectronic properties. Research on other Schiff base complexes has shown their potential in various applications, and the specific substituents on this compound could modulate these properties. jetir.org Furthermore, related heterocyclic structures like oxazole (B20620) derivatives have been noted for their use as fluorescent whitening agents, suggesting that derivatives of this phenol could be tailored for applications in optical materials. cbccollege.in
Utility as a Chemical Intermediate or Building Block in Complex Syntheses
The bifunctional nature of this compound makes it a valuable intermediate for constructing more complex molecular architectures, including advanced organic molecules and novel heterocyclic systems.
Synthesis of Advanced Organic Molecules
As a substituted phenol, this compound can serve as a precursor in multi-step syntheses. The hydroxyl group can be used to direct electrophilic substitution to the ortho and para positions on the aromatic ring, allowing for the introduction of additional functional groups. It can also be converted into other functionalities, such as an ether or an ester, providing a handle for further synthetic transformations. The development of methods for creating diverse molecular libraries often relies on such versatile building blocks to generate a wide array of structures for screening in drug discovery and materials science. nih.gov
Preparation of Novel Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these ring systems. mdpi.com The synthesis of novel heterocyclic scaffolds is a continuous goal in organic chemistry. cbccollege.innih.gov
This compound is a prime candidate for the synthesis of sulfur-containing heterocycles. The phenol and methylthio groups can participate in various cyclization reactions. For example, it could potentially be used to synthesize derivatives of:
Benzoxathioles/Benzoxathianes: Through reactions that form a ring incorporating the phenolic oxygen and the sulfur atom.
Thiophenes and Benzothiophenes: While more complex, intramolecular cyclization strategies could potentially be devised to form these important heterocyclic cores.
Oxazoles: Related thiophene (B33073) structures are used to synthesize substituted oxazole derivatives, which have a wide range of biological activities and applications as dyes and pigments. cbccollege.in
The ability to generate structurally diverse heterocyclic libraries from readily available starting materials is a powerful strategy in modern chemical research. nih.govnih.gov
Exploration as a Semiochemical or Flavor/Fragrance Precursor (relevant to methylthiophenol derivatives)
Many volatile sulfur compounds, particularly those containing a methylthio group, are known for their potent aroma profiles and play a significant role in the flavor and fragrance industry. For example, ortho-(methylthio)phenol is a known flavor and fragrance agent used in a variety of food products, including snack foods and meats. thegoodscentscompany.com
Given this precedent, this compound and its close derivatives warrant investigation as potential flavor or fragrance compounds or as precursors to them. The specific substitution pattern on the aromatic ring would likely result in a unique sensory profile compared to existing methylthiophenol-based agents. Research in this area would involve the sensory evaluation of the compound and its potential derivatives, exploring how modifications to the structure impact its olfactory characteristics.
Interactive Data Table: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Relevant Functional Group(s) | Basis for Potential |
| Phenolic Resins | High-performance thermosets, adhesives, coatings | Phenolic Hydroxyl | Established use of substituted phenols as monomers in polymerization. google.com |
| Schiff Base Complexes | Optoelectronic materials, catalysts | Phenolic Hydroxyl (modified) | Known applications of metal-complexed Schiff bases. jetir.org |
| Heterocycles | Pharmaceutical scaffolds, functional dyes | Phenolic Hydroxyl, Methylthio | Versatility of functionalized phenols as precursors in heterocyclic synthesis. cbccollege.innih.gov |
| Aroma Compounds | Flavors, fragrances | Methylthio, Aromatic Ring | Known use of related methylthiophenol derivatives in the flavor industry. thegoodscentscompany.com |
Environmental Fate and Transformation Studies (general relevance to phenols)
The environmental fate of phenolic compounds, including by extension this compound, is of significant interest due to their widespread use and potential for environmental contamination. researchgate.netcpcb.nic.in Phenols can enter the environment through industrial effluents, domestic sewage, and agricultural runoff. researchgate.net Their persistence, transformation, and ultimate fate are governed by a combination of physical, chemical, and biological processes.
Major environmental processes that influence the fate of phenols include photo-oxidation, oxidation, and microbial degradation. cpcb.nic.in The water solubility and pKa of a phenol derivative are critical factors in its environmental distribution. researchgate.net Phenol itself has a high pKa of 10.02, meaning it is not expected to dissociate at typical environmental pH levels. cpcb.nic.in However, coordination with dissolved or suspended metal cations can increase ionization and solubility. cpcb.nic.in The octanol-water partition coefficient (log Kow) is another key parameter, with higher values indicating a greater tendency to adsorb to soil and sediment and a higher potential for bioaccumulation. nih.gov For instance, studies have shown a direct correlation between higher log Kow values in phenols and increased toxicity to aquatic organisms. nih.gov
Microbial degradation is a primary pathway for the breakdown of many phenolic compounds in the environment. researchgate.net Some microorganisms, such as Nitrosomonas europaea, are capable of degrading phenol and substituted benzenes. researchgate.net Enzymes like laccases and peroxidases, found in certain fungi, can detoxify industrial effluents containing phenolic compounds. researchgate.net However, the specific substituents on the phenol ring can significantly influence the rate and pathway of biodegradation. The position of substituents can also affect the toxicity of the compound, with meta-substituted phenols sometimes exhibiting increased toxic action. cpcb.nic.in
Transformation processes can sometimes lead to the formation of metabolites with increased toxicity. cpcb.nic.inacs.org For example, the transformation of some synthetic phenolic antioxidants can result in products that are more harmful than the parent compound. acs.org
Table 1: Key Factors Influencing the Environmental Fate of Phenolic Compounds
| Factor | Description | General Relevance to this compound |
|---|---|---|
| Biodegradation | Breakdown by microorganisms. | The ethyl and methylthio groups will influence the rate and pathway of microbial degradation. |
| Photo-oxidation | Degradation by light. | As a phenolic compound, it is susceptible to photo-oxidation in the aquatic environment. |
| Oxidation | Chemical oxidation processes. | The phenol ring is susceptible to oxidation, a major fate process in water. cpcb.nic.in |
| Sorption | Adherence to soil and sediment particles. | The hydrophobicity, influenced by the ethyl and methylthio groups, will determine its tendency to sorb to organic matter. |
| pKa | Acid dissociation constant. | Influences the degree of ionization in water, affecting solubility and bioavailability. cpcb.nic.in |
| log Kow | Octanol-water partition coefficient. | Indicates the potential for bioaccumulation in organisms and partitioning into environmental compartments. nih.gov |
Outlook for Rational Design of Novel Derivatives with Enhanced Properties
Rational design of novel derivatives of this compound offers a promising avenue for developing compounds with enhanced biological activities and improved physicochemical properties. This approach leverages an understanding of structure-activity relationships (SAR) and computational chemistry to guide the synthesis of new molecules with desired characteristics. plos.orgrsc.org
A key strategy in the rational design of phenolic derivatives is the modification of substituents on the aromatic ring. For this compound, this could involve altering the alkyl chain length, introducing different functional groups, or modifying the sulfur-containing moiety. These changes can modulate properties such as antioxidant potential, receptor binding affinity, and metabolic stability. For example, the introduction of a cyclopropyl (B3062369) group into 2,6-disubstituted phenols has been shown to increase steric effects and introduce stereoselectivity in their anesthetic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in rational design. plos.orgnih.gov By correlating variations in molecular descriptors with changes in biological activity, QSAR models can predict the properties of yet-to-be-synthesized compounds. nih.gov For phenolic compounds, descriptors such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron transfer enthalpy (ETE) are often used to predict antioxidant activity. plos.org Machine learning algorithms, like Gradient Boosting Regressors, have been successfully used to develop robust QSAR models for predicting the properties of diphenylamine (B1679370) derivatives. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to calculate these molecular properties and provide insights into the mechanisms of action at a molecular level. plos.orgnih.gov This theoretical approach can be used to pre-screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. plos.org The goal is to develop derivatives with, for example, lower bond dissociation enthalpies, which suggests enhanced antioxidant activity. nih.gov
Table 2: Strategies for Rational Design of this compound Derivatives
| Design Strategy | Potential Outcome | Relevant Techniques |
|---|---|---|
| Modification of Alkyl Groups | Altered lipophilicity, steric effects, and metabolic stability. | Synthetic organic chemistry. |
| Introduction of New Functional Groups | Enhanced biological activity, improved solubility, and modified electronic properties. | Synthetic organic chemistry. |
| QSAR Modeling | Prediction of biological activity and physicochemical properties of virtual compounds. plos.orgnih.gov | Computational chemistry, machine learning. nih.gov |
| Quantum Mechanics Calculations | Determination of molecular properties like BDE and IP to predict antioxidant potential. plos.orgnih.gov | Density Functional Theory (DFT). plos.orgnih.gov |
| Bioisosteric Replacement | Replacement of the methylthio group with other functional groups to improve properties while retaining activity. | Synthetic and medicinal chemistry. |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of novel derivatives of this compound with enhanced properties, rational design can be powerfully integrated with high-throughput screening (HTS) and combinatorial chemistry. medchemexpress.comwikipedia.org
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common scaffold. wikipedia.orgslideshare.net Starting with the this compound core, a diverse library of derivatives can be generated by systematically varying the substituents at different positions on the phenol ring. This can be achieved through techniques like split-mix synthesis, where a solid support is divided, reacted with different building blocks, and then recombined in cycles. wikipedia.org This approach enables the creation of thousands of unique compounds in a single process. wikipedia.org
Once these compound libraries are synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity. medchemexpress.comselleckchem.comchemfaces.com HTS utilizes automated systems to test thousands of compounds in parallel against a specific biological target or in a cellular assay. nih.govacs.org For derivatives of this compound, HTS assays could be designed to measure antioxidant capacity, enzyme inhibition, receptor binding, or antimicrobial activity. medchemexpress.comchemfaces.com
The data generated from HTS can then be used to refine the rational design process. By identifying the "hits" from the initial screen, SAR trends can be established, which in turn informs the design of the next generation of more focused and potent derivatives. This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery and can significantly shorten the timeline for identifying lead compounds.
Table 3: Workflow for Integrating Rational Design, Combinatorial Chemistry, and HTS
| Step | Description | Key Technologies |
|---|---|---|
| 1. Initial Design | Design a virtual library of this compound derivatives based on SAR and computational modeling. | QSAR, DFT calculations. plos.orgnih.gov |
| 2. Combinatorial Synthesis | Synthesize a large, diverse library of the designed derivatives. wikipedia.org | Solid-phase synthesis, parallel synthesis. wikipedia.org |
| 3. High-Throughput Screening | Screen the compound library for desired biological activity using automated assays. medchemexpress.comnih.govacs.org | Robotics, microplate readers, cell-based assays. |
| 4. Data Analysis & Hit Identification | Analyze the screening data to identify active compounds ("hits") and establish preliminary SAR. | Bioinformatics, statistical analysis. |
| 5. Focused Library Design | Design a smaller, more focused library of derivatives based on the SAR from the initial screen. | Computational chemistry. |
| 6. Iterative Optimization | Synthesize and screen the focused library to identify optimized lead compounds. | Synthetic chemistry, HTS. |
Q & A
Q. What synthetic methodologies are recommended for the regioselective synthesis of 3-Ethyl-5-(methylthio)phenol?
To achieve regioselectivity, Friedel-Crafts alkylation coupled with thioetherification is a viable route. AI-driven retrosynthetic analysis (e.g., Template_relevance models) can predict feasible pathways while minimizing side reactions . Claisen-Schmidt condensation, as demonstrated for structurally analogous compounds (e.g., ethyl 3-(2-formyl-5-(methylthio)phenyl)propanoate), may also be adapted by substituting aldehyde precursors to target the 5-(methylthio) position . Protecting groups (e.g., acetyl) are critical to prevent oxidation of the thioether group during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can resolve ethyl and methylthio substituents via chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl-CH, δ 2.4–2.6 ppm for SCH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHOS, MW 168.21 g/mol) and fragmentation patterns.
- FT-IR : Identifies phenolic -OH (∼3300 cm) and C-S stretches (∼650 cm) .
Q. How does the electronic effect of substituents influence reactivity in electrophilic aromatic substitution (EAS)?
The ethyl group (+I effect) activates the ring, directing EAS to the para position relative to itself. The methylthio group (+M effect via sulfur’s lone pairs) further activates the meta position, creating competitive substitution sites. Computational modeling (e.g., DFT) can predict dominant pathways, validated by HPLC analysis of reaction mixtures .
Advanced Research Questions
Q. How can conflicting genotoxicity data from bacterial vs. mammalian assay systems be reconciled?
Discrepancies often arise due to metabolic activation differences. Use the Ames test (with S9 liver homogenate) to assess prokaryotic mutagenicity, and complement with mammalian cell assays (e.g., micronucleus test). Cross-validate using structure-activity relationship (SAR) models, referencing analogs like 3-Amino-5-methylphenol, which show similar genotoxicity profiles . Adjust experimental conditions (e.g., pH, solubility) to ensure compound stability during assays .
Q. What strategies mitigate oxidation of the methylthio group during long-term storage or reactions?
- Storage : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) at -20°C.
- Reaction Design : Replace protic solvents (e.g., HO) with aprotic solvents (e.g., DMF) to minimize radical formation.
- Derivatization : Convert the thioether to a sulfoxide (e.g., using HO) temporarily, then reduce back post-reaction .
Q. What in silico models predict the environmental persistence of this compound, and how do they compare to experimental data?
EPI Suite™ and TEST software estimate biodegradation half-lives and bioaccumulation factors. For validation, conduct OECD 301F (Ready Biodegradability) tests. Compare results with structurally related EPA-registered phenols (e.g., 2-(methylthio)phenol, CAS 1073-29-6), which show moderate persistence in aquatic systems . Discrepancies may arise due to ethyl group hydrophobicity, requiring adjusted QSAR parameters .
Methodological Considerations
Q. How to optimize HPLC conditions for separating this compound from its oxidation byproducts?
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like tyrosinase or cytochrome P450. Use PubChem’s 3D conformer database (CID 76619891) as a starting structure. Cross-reference with experimental IC data from analogs like 3-[(S)-methylsulfinyl]-5-(methylthio)phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
